1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA, also known as 3-benzhydryl-1,1-dimethylurea, is a chemical compound with the molecular formula and a molecular weight of approximately 254.33 g/mol. This compound has garnered attention in various fields of chemistry due to its unique structure and potential applications in organic synthesis and pharmaceutical development.
The compound can be synthesized through various methods, including reactions involving urea derivatives and amines. Its synthesis is often explored in academic and industrial research settings, reflecting its significance in organic chemistry.
1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA is classified as an organic compound, specifically a substituted urea. It falls under the category of amides and is characterized by the presence of a urea functional group.
The synthesis of 1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA can be achieved through several methods. A common approach involves the reaction of dimethylamine with carbon dioxide to form dimethylurea, followed by further reactions to incorporate the diphenylmethyl group.
The molecular structure of 1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA features a central urea group bonded to two methyl groups and a diphenylmethyl moiety. The compound adopts a planar or near-planar conformation around the carbonyl group, which is crucial for its reactivity.
InChI=1S/C16H18N2O/c1-18(2)16(19)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3,(H,17,19)CN(C)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C21-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA participates in various chemical reactions typical of substituted ureas:
The specific reaction conditions (temperature, solvent choice) can significantly influence the outcome and efficiency of these reactions.
The mechanism of action for 1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA varies depending on its application. In organic synthesis:
1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA exhibits strong hydrogen bonding capabilities due to its functional groups. It is also susceptible to hydrolysis but at a slow rate due to the stability of the urea bond.
1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA has several applications in scientific research:
This compound's unique properties make it valuable in both academic research and industrial applications, highlighting its versatility within the field of organic chemistry.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7